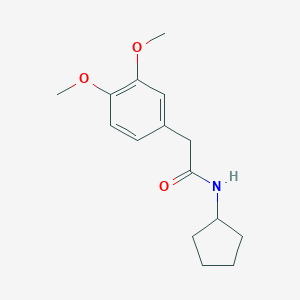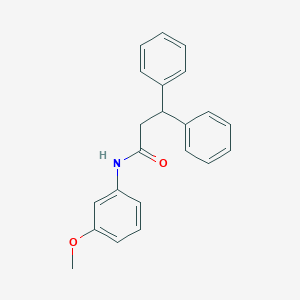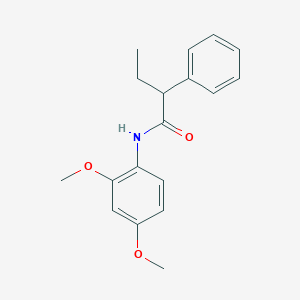
N-(4-bromo-2-fluorophenyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-fluorophenyl)-3-methylbenzamide, also known as BFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BFB is a member of the benzamide family of compounds, which are known to exhibit a wide range of biological activities. In
Mécanisme D'action
The exact mechanism of action of N-(4-bromo-2-fluorophenyl)-3-methylbenzamide is not fully understood, but it is believed to act as a selective antagonist of the TRPV1 receptor, which is involved in pain perception and inflammation. N-(4-bromo-2-fluorophenyl)-3-methylbenzamide has also been found to modulate the activity of other ion channels and receptors, including the NMDA receptor and the GABA receptor.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-3-methylbenzamide has been found to exhibit a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and neuroprotection. N-(4-bromo-2-fluorophenyl)-3-methylbenzamide has also been found to modulate the release of neurotransmitters such as glutamate and GABA, which play important roles in pain perception and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-bromo-2-fluorophenyl)-3-methylbenzamide is its potency and selectivity for the TRPV1 receptor, which makes it a valuable tool for studying the role of this receptor in pain perception and inflammation. However, N-(4-bromo-2-fluorophenyl)-3-methylbenzamide has also been found to exhibit off-target effects on other ion channels and receptors, which can complicate its use in certain experiments. Additionally, the high cost of N-(4-bromo-2-fluorophenyl)-3-methylbenzamide can be a limiting factor for some researchers.
Orientations Futures
There are many potential future directions for research on N-(4-bromo-2-fluorophenyl)-3-methylbenzamide. One area of interest is the development of new pain medications based on the structure of N-(4-bromo-2-fluorophenyl)-3-methylbenzamide. Another area of interest is the investigation of N-(4-bromo-2-fluorophenyl)-3-methylbenzamide's potential neuroprotective effects in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-bromo-2-fluorophenyl)-3-methylbenzamide and its effects on other ion channels and receptors.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2-fluorophenyl)-3-methylbenzamide involves the reaction of 4-bromo-2-fluoroaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by recrystallization to obtain pure N-(4-bromo-2-fluorophenyl)-3-methylbenzamide. This synthesis method has been optimized to produce high yields of N-(4-bromo-2-fluorophenyl)-3-methylbenzamide with high purity.
Applications De Recherche Scientifique
N-(4-bromo-2-fluorophenyl)-3-methylbenzamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. N-(4-bromo-2-fluorophenyl)-3-methylbenzamide has been found to exhibit potent analgesic effects in animal models, making it a promising candidate for the development of new pain medications. N-(4-bromo-2-fluorophenyl)-3-methylbenzamide has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C14H11BrFNO |
|---|---|
Poids moléculaire |
308.14 g/mol |
Nom IUPAC |
N-(4-bromo-2-fluorophenyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H11BrFNO/c1-9-3-2-4-10(7-9)14(18)17-13-6-5-11(15)8-12(13)16/h2-8H,1H3,(H,17,18) |
Clé InChI |
VIFIYZVDJSRFPN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)F |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 3-[(2-benzoylbenzoyl)amino]benzoate](/img/structure/B291544.png)







